3'-(3-Nitrophenyl)epibatidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

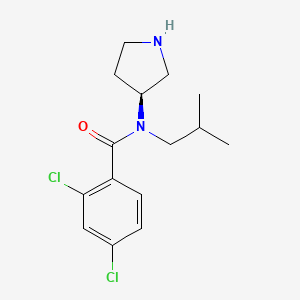

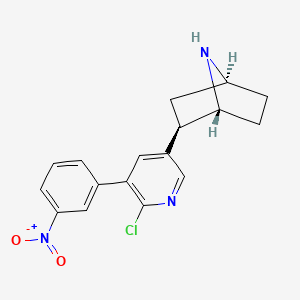

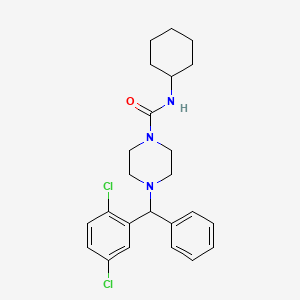

3’-(3-nitrophenyl)epibatidine is a synthetic analog of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. Epibatidine is known for its high affinity for nicotinic acetylcholine receptors (nAChRs) and its potent analgesic properties, which are significantly greater than those of morphine . The introduction of a nitrophenyl group at the 3’ position of epibatidine aims to modify its pharmacological profile and potentially reduce its toxicity while retaining its therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-nitrophenyl)epibatidine involves several key steps. One common method starts with the diazotization of 3’-(3-aminophenyl)epibatidine using sodium nitrite in hydrochloric acid. This reaction yields the 3’-(3-nitrophenyl)epibatidine analog . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of 3’-(3-nitrophenyl)epibatidine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-(3-nitrophenyl)epibatidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Reduction: Catalytic hydrogenation using palladium on carbon in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 3’-(3-aminophenyl)epibatidine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-(3-nitrophenyl)epibatidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(3-nitrophenyl)epibatidine involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are transmembrane oligomeric ligand-gated ion channels expressed both centrally and peripherally . Upon binding to nAChRs, 3’-(3-nitrophenyl)epibatidine acts as an agonist, leading to the opening of the ion channel and subsequent depolarization of the neuron . This interaction is responsible for its analgesic effects .

Comparison with Similar Compounds

3’-(3-nitrophenyl)epibatidine is compared with other epibatidine analogs, such as:

3’-(3-aminophenyl)epibatidine: This analog has a similar structure but with an amino group instead of a nitro group.

3’-(3-methoxyphenyl)epibatidine: This analog has a methoxy group, which affects its binding affinity and selectivity for nAChRs.

2’-fluoro-3’-(substituted pyridinyl)epibatidine analogs: These compounds have been shown to have similar in vitro nAChR properties but with improved selectivity and reduced side effects.

The uniqueness of 3’-(3-nitrophenyl)epibatidine lies in its specific modifications that aim to balance potency and safety, making it a promising candidate for further research and development .

Properties

Molecular Formula |

C17H16ClN3O2 |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

(1R,2R,4S)-2-[6-chloro-5-(3-nitrophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C17H16ClN3O2/c18-17-15(10-2-1-3-13(6-10)21(22)23)7-11(9-19-17)14-8-12-4-5-16(14)20-12/h1-3,6-7,9,12,14,16,20H,4-5,8H2/t12-,14+,16+/m0/s1 |

InChI Key |

PIJBUFHMIMFCEN-JGGQBBKZSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorophenyl)(phenyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide](/img/structure/B10790478.png)

![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790482.png)

![4-[(3-chlorophenyl)(2,4-dichlorophenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790485.png)

![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(p-tolyl)methyl]piperazine-1-carboxamide](/img/structure/B10790486.png)

![4-[(2-chloro-4-fluorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790511.png)

![N-cyclohexyl-4-[(2,6-dichlorophenyl)(phenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790518.png)